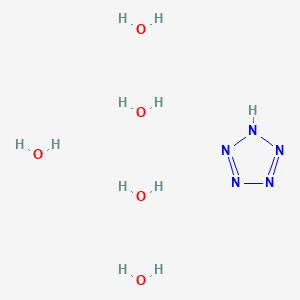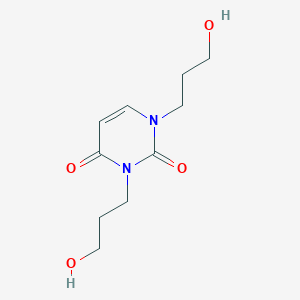![molecular formula C11H10O2 B14286152 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 121851-50-1](/img/structure/B14286152.png)
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-oxabicyclo[310]hexan-2-one is a bicyclic compound containing an oxirane ring fused to a cyclopropane ring with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at -80°C, followed by treatment with acetyl chloride . Another method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst and blue LED irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. In the context of its use as an intermediate in the synthesis of milnacipran, the compound acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The exact molecular targets and pathways involved in other applications may vary depending on the specific context and use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound has a similar bicyclic structure but with additional methyl groups.
3-Oxabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic framework but differ in the substituents attached to the rings.
Uniqueness
5-Phenyl-3-oxabicyclo[310]hexan-2-one is unique due to its specific structural features, including the phenyl group and the oxirane-cyclopropane fusion
Properties
CAS No. |
121851-50-1 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H10O2/c12-10-9-6-11(9,7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
GCZFCAPAERNAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


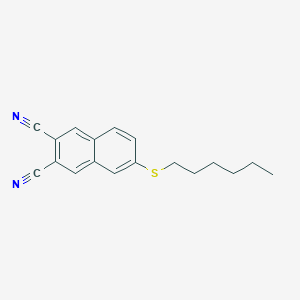


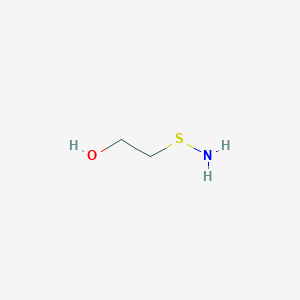
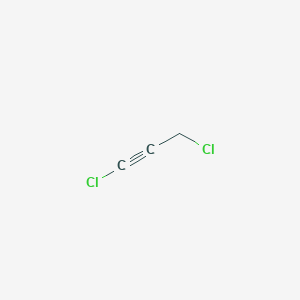
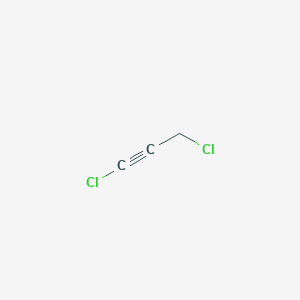
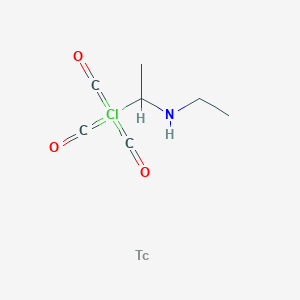
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
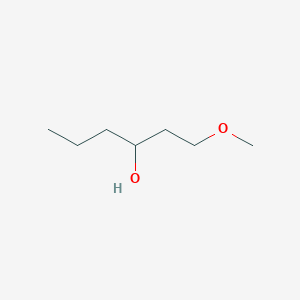
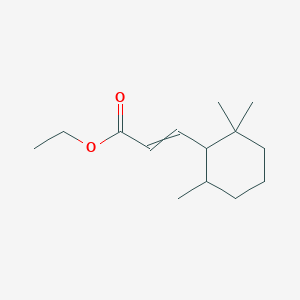
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
